molecular formula C17H20N4O4S2 B2948460 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 953207-77-7

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2948460
CAS No.: 953207-77-7
M. Wt: 408.49
InChI Key: YXKCGUQQVBPCQX-UHFFFAOYSA-N
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Description

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C17H20N4O4S2 and its molecular weight is 408.49. The purity is usually 95%.
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Biological Activity

The compound 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule with potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H16N4O3S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 952967-29-2

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfamoyl group enhances its pharmacological profile.

Structural Representation

PropertyValue
Molecular FormulaC16H16N4O3S
Molecular Weight344.4 g/mol
CAS Number952967-29-2

The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial for reducing inflammation and pain associated with various conditions, including arthritis and other inflammatory diseases.

In Vitro Studies

Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant COX-II inhibitory activity. For instance:

  • Inhibitory Potency : Compounds similar to 2-(6-methyl-5-oxo...) have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory effects compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

In Vivo Studies

In vivo experiments have further validated these findings:

  • Anti-inflammatory Activity : Compounds related to this structure have exhibited up to 64.28% inhibition in models of inflammation, demonstrating their potential as therapeutic agents .

Study on COX-II Inhibitors

A comprehensive study published in ACS Omega evaluated various thiazolo derivatives for their COX-II inhibitory capacity. Among them, compounds with structural similarities to our target compound displayed promising results:

Compound IDIC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

This study highlights the potential of these compounds as more effective alternatives to existing COX inhibitors .

Dual Inhibition Potential

Another investigation focused on pteridine-sulfonamide conjugates revealed that derivatives of thiazolo compounds could act as dual inhibitors of carbonic anhydrase and dihydrofolate reductase, showcasing their versatility in targeting multiple pathways relevant to cancer therapy .

Properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-11-9-20-17-21(16(11)23)13(10-26-17)8-15(22)19-7-6-12-2-4-14(5-3-12)27(18,24)25/h2-5,9,13H,6-8,10H2,1H3,(H,19,22)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKCGUQQVBPCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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